
The Pharmacokinetics and Pharmacodynamics
of Crozbaciclib Fumarate: An In-depth Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Crozbaciclib fumarate

Cat. No.: B12406974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Crozbaciclib fumarate, also known as SHR6390 or Dalpiciclib, is a novel, orally administered,

selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4] By targeting the

core cell cycle machinery, Crozbaciclib represents a promising therapeutic strategy for various

malignancies, particularly those dependent on the CDK4/6-retinoblastoma (Rb) pathway for

proliferation. This technical guide provides a comprehensive overview of the preclinical and

clinical pharmacokinetics and pharmacodynamics of Crozbaciclib, presenting key data in a

structured format to facilitate understanding and further research.

Mechanism of Action: Targeting the Cell Cycle
Engine
Crozbaciclib exerts its anti-tumor activity by selectively inhibiting the kinase activity of CDK4

and CDK6.[2][3] In normal and cancerous cells, the progression from the G1 (first gap) phase

to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the CDK4/6-

Cyclin D-Rb pathway. Mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes,

which then phosphorylate and inactivate the retinoblastoma tumor suppressor protein (Rb).

This inactivation releases the E2F transcription factor, allowing for the expression of genes

necessary for DNA replication and cell cycle progression.
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Crozbaciclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the

phosphorylation of Rb.[5] This maintains Rb in its active, hypophosphorylated state, where it

remains bound to E2F, thereby inducing a G1 phase cell cycle arrest and inhibiting tumor cell

proliferation.[1][2][5] Preclinical studies have demonstrated that Crozbaciclib treatment leads to

a significant reduction in the levels of phosphorylated Rb (pRb) at Ser780, a key marker of

CDK4/6 activity.[1][2]
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Figure 1: Crozbaciclib's mechanism of action in the cell cycle.
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Pharmacodynamics
The pharmacodynamic (PD) profile of Crozbaciclib has been characterized through a series of

in vitro and in vivo studies, demonstrating its potent and selective anti-proliferative activity

against retinoblastoma-positive (Rb-positive) cancer cells.

In Vitro Activity
Crozbaciclib has shown potent inhibitory effects on the proliferation of a broad panel of human

cancer cell lines with intact Rb protein. The half-maximal inhibitory concentrations (IC50) are

typically in the nanomolar range.

Cell Line Cancer Type Rb Status IC50 (nmol/L)

MCF-7 Breast Cancer Positive < 800

COLO 205 Colon Cancer Positive < 800

U-87 MG Glioblastoma Positive < 800

Calu-3 Lung Cancer Positive > 800

Table 1: In Vitro Anti-

proliferative Activity of

Crozbaciclib in Rb-

positive Cancer Cell

Lines.[1]

Studies have shown that Crozbaciclib induces G1-phase cell cycle arrest and cellular

senescence in a dose-dependent manner in Rb-positive tumor cells.[1][2] This is accompanied

by a reduction in the phosphorylation of Rb at Ser780.[1][2]

In Vivo Activity
The anti-tumor efficacy of Crozbaciclib has been evaluated in various human tumor xenograft

models in mice. Once-daily oral administration of Crozbaciclib resulted in dose-dependent

tumor growth inhibition (TGI) and, in some models, tumor regression.
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Xenograft Model Cancer Type Dose (mg/kg, daily)
Tumor Growth
Inhibition (TGI)

COLO 205 Colon Cancer 37.5 88%

75 115% (regression)

150 129% (regression)

U-87 MG Glioblastoma 37.5 53%

75 86%

150 133% (regression)

Table 2: In Vivo Anti-

tumor Efficacy of

Crozbaciclib in

Xenograft Models.[1]

Notably, Crozbaciclib demonstrated the ability to overcome acquired resistance to tamoxifen

and trastuzumab in breast cancer models and exhibited synergistic anti-tumor activity when

combined with endocrine therapy.[1]

Pharmacokinetics
The pharmacokinetic (PK) properties of Crozbaciclib have been investigated in both preclinical

animal models and human clinical trials, indicating favorable oral bioavailability and exposure.

Preclinical Pharmacokinetics
Pharmacokinetic studies in mice bearing COLO 205 tumor xenografts were conducted

following a single oral dose of 75 mg/kg.
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Time (hours)
Plasma Concentration
(ng/mL)

Tumor Concentration
(ng/g)

0.5 ~1500 ~1000

1 ~2000 ~2000

2 ~2500 ~3000

4 ~2000 ~4000

8 ~1500 ~3500

24 ~500 ~1500

Table 3: Plasma and Tumor

Concentrations of Crozbaciclib

in a COLO 205 Xenograft

Model.[6]

These preclinical data demonstrate that Crozbaciclib achieves and maintains concentrations in

tumor tissue sufficient for sustained target inhibition.[1]

Clinical Pharmacokinetics
A Phase I dose-escalation study in patients with advanced breast cancer and a mass balance

study in healthy male subjects have provided key insights into the clinical pharmacokinetics of

Crozbaciclib.[3][5][7][8]
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Parameter Value Study Population

Tmax (median) 2.5 - 4.0 hours
Advanced Breast Cancer

Patients

3.00 hours Healthy Male Subjects

Terminal Half-life (t1/2,

geometric mean)
40.3 - 51.4 hours (single dose)

Advanced Breast Cancer

Patients

~17.50 hours (total

radioactivity)
Healthy Male Subjects

43.5 hours (unchanged drug) Healthy Male Subjects

Metabolism Primarily hepatic Healthy Male Subjects

Excretion
Predominantly via feces

(~71.93%)
Healthy Male Subjects

Minor excretion in urine

(~22.69%)
Healthy Male Subjects

Table 4: Clinical

Pharmacokinetic Parameters

of Crozbaciclib.[3][5][8]

The data indicate that Crozbaciclib is orally bioavailable with a relatively long half-life,

supporting a once-daily dosing regimen.[3][7] Steady-state plasma concentrations were

generally observed by day 8 of continuous daily dosing.[3]

Experimental Protocols
In Vitro Cell Proliferation Assay

Cell Lines: A panel of human cancer cell lines with varying Rb status were used.

Method: Cells were seeded in 96-well plates and treated with a range of concentrations of

Crozbaciclib. Cell viability was assessed after a defined period (e.g., 6 days) using a

sulforhodamine B (SRB) assay.
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Data Analysis: IC50 values were calculated by nonlinear regression analysis of the dose-

response curves.

In Vivo Xenograft Studies
Animal Model: 5-week-old female Balb/cA-nude mice were used.

Tumor Implantation: Tumor xenografts were established by subcutaneously inoculating

tumor cells (e.g., COLO 205, U-87 MG) into the mice.

Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were

randomized into control (vehicle) and treatment groups. Crozbaciclib was administered orally

once daily at specified doses.

Endpoints: Tumor volumes and body weights were measured regularly. Tumor growth

inhibition was calculated at the end of the study.
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Figure 2: General workflow for in vivo xenograft studies.
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Pharmacokinetic/Pharmacodynamic Analysis in
Xenografts

Sample Collection: Following a single oral dose of Crozbaciclib to tumor-bearing mice, blood

and tumor tissue samples were collected at various time points.

Drug Concentration Analysis: The concentration of Crozbaciclib in plasma and tumor

homogenates was determined using liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Pharmacodynamic Marker Analysis: Tumor extracts were analyzed by Western blotting to

determine the levels of total Rb and phosphorylated Rb (Ser780).

Conclusion
Crozbaciclib fumarate is a potent and selective CDK4/6 inhibitor with a favorable

pharmacokinetic and pharmacodynamic profile. It demonstrates significant anti-proliferative

activity in Rb-positive cancer cells both in vitro and in vivo, primarily through the induction of G1

cell cycle arrest. The clinical pharmacokinetic data support a once-daily oral dosing regimen.

The promising preclinical and early clinical data provide a strong rationale for the ongoing

clinical development of Crozbaciclib as a potential new therapeutic option for patients with

various types of cancer. Further studies are warranted to fully elucidate its clinical efficacy and

safety profile in different patient populations and in combination with other anti-cancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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